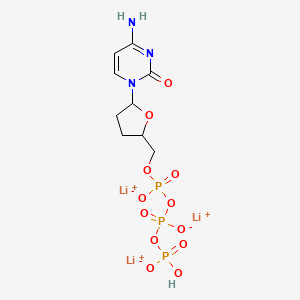
2',3'-Dideoxycytidine-5'-triphosphate trilithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT is a synthetic nucleoside analog. It is a derivative of cytidine, where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced by hydrogen atoms. This compound is primarily used in biochemical research, particularly in the study of DNA synthesis and antiviral therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT involves multiple steps Initially, cytidine is converted to 2’,3’-dideoxycytidine through a series of chemical reactions, including selective deoxygenation The dideoxycytidine is then phosphorylated to form the triphosphate derivative
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and yield. The use of automated synthesizers and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphosphate group.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions using phosphatases.
Major Products
Substitution Reactions: Depending on the nucleophile, products can include various substituted cytidine derivatives.
Hydrolysis: The primary products are 2’,3’-dideoxycytidine and inorganic phosphate.
Aplicaciones Científicas De Investigación
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of modified nucleotides and nucleosides.
Biology: Employed in studies of DNA polymerase activity and DNA sequencing.
Medicine: Investigated for its antiviral properties, particularly against HIV, by inhibiting reverse transcriptase.
Industry: Utilized in the production of diagnostic kits and research reagents.
Mecanismo De Acción
The compound exerts its effects by incorporating into the growing DNA strand during DNA synthesis. Once incorporated, it acts as a chain terminator due to the absence of the 3’ hydroxyl group, which is essential for the formation of the phosphodiester bond. This mechanism is particularly effective against viral reverse transcriptases, making it a potent antiviral agent.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxycytidine 5’-triphosphate: A natural nucleotide involved in DNA synthesis.
2’,3’-Dideoxyguanosine 5’-triphosphate: Another dideoxynucleotide analog used in antiviral research.
2’,3’-Dideoxyadenosine 5’-triphosphate: Similar in structure and function, used in studies of DNA polymerase and reverse transcriptase.
Uniqueness
2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE LITHIUM SALT is unique due to its specific inhibition of DNA chain elongation, making it a valuable tool in antiviral research and DNA sequencing technologies. Its lithium salt form enhances its stability and solubility, which is advantageous for various biochemical applications.
Propiedades
Fórmula molecular |
C9H13Li3N3O12P3 |
|---|---|
Peso molecular |
469.0 g/mol |
Nombre IUPAC |
trilithium;[[[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3 |
Clave InChI |
RJTMIBUIHJOWRZ-UHFFFAOYSA-K |
SMILES canónico |
[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


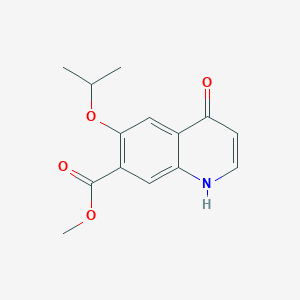
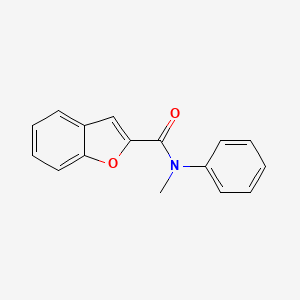
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
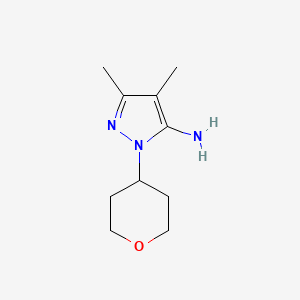
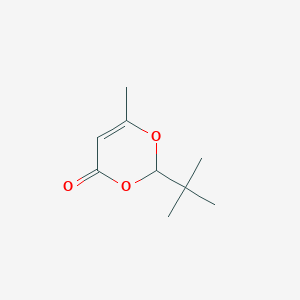
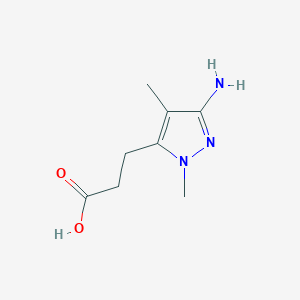
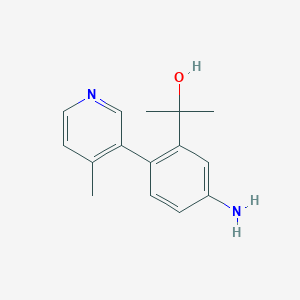
![4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile](/img/structure/B13891814.png)


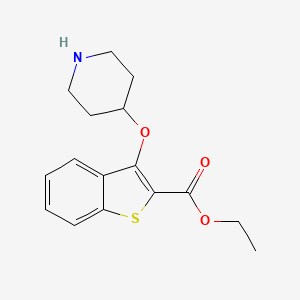
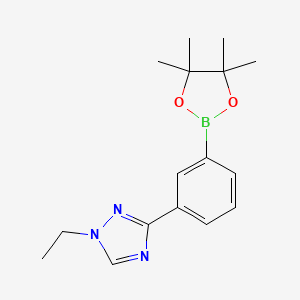
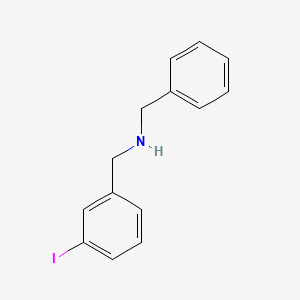
![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)
